Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt

Descripción general

Descripción

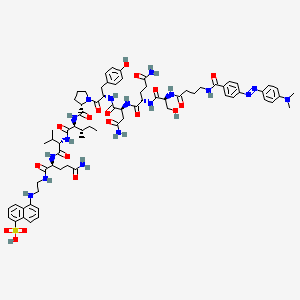

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a synthetic peptide derivative primarily used as a fluorogenic substrate in biochemical assays. This compound consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini. The gamma-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The gamma-Abu spacer is incorporated to prevent steric hindrance. The DABCYL and EDANS groups are attached at the COOH- and NH₂-termini, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt primarily undergoes cleavage reactions. It is specifically cleaved by the HIV-1 protease at the Tyr-Pro bond, resulting in a time-dependent increase in fluorescence intensity .

Common Reagents and Conditions: The cleavage reaction typically requires the presence of HIV-1 protease and is conducted under conditions that favor enzyme activity. The reaction is monitored by measuring the fluorescence intensity at excitation and emission wavelengths of 340 nm and 490 nm, respectively .

Major Products Formed: The major product formed from the cleavage of this compound is a peptide fragment with increased fluorescence intensity, indicating successful cleavage by the protease .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt has several critical applications in scientific research:

HIV Protease Activity Assays

The primary application of this compound is as a fluorogenic substrate for HIV-1 protease . When cleaved by the protease at the Tyr-Pro bond, the release of the EDANS group leads to an increase in fluorescence intensity, which can be monitored using fluorescence spectroscopy. This property allows researchers to quantify protease activity in various biological contexts .

Drug Discovery

The compound is instrumental in drug discovery efforts targeting HIV. By measuring fluorescence emitted upon cleavage, researchers can assess the inhibitory effects of potential therapeutic agents on HIV-1 protease activity. This application is crucial for developing new antiretroviral drugs .

Interaction Studies

Studies involving this compound focus on its binding affinity and specificity towards HIV-1 protease. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are often employed to characterize interactions with potential inhibitors or other biomolecules .

Case Studies

Several studies have utilized this compound to explore HIV biology and therapeutic interventions:

- Fluorescence-Based Assays : Research demonstrates that using this compound in assays allows for real-time monitoring of HIV protease activity, providing insights into viral replication mechanisms.

- Inhibitor Screening : Studies have shown that this substrate can be effectively used to screen libraries of potential inhibitors, aiding in the identification of novel antiviral compounds.

Mecanismo De Acción

The mechanism of action of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves its cleavage by HIV-1 protease at the Tyr-Pro bond. This cleavage results in a time-dependent increase in fluorescence intensity, which can be measured to determine the extent of protease activity. The gamma-Abu spacer helps to avoid steric hindrance, ensuring efficient substrate binding and cleavage .

Comparación Con Compuestos Similares

Similar Compounds:

- Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS trifluoroacetate salt

- Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

Uniqueness: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is unique due to its specific design, which includes the gamma-Abu spacer to prevent steric hindrance and the combination of DABCYL and EDANS groups for efficient fluorescence quenching and emission. This design makes it particularly suitable for studying HIV-1 protease activity .

Actividad Biológica

The compound Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a fluorogenic substrate used primarily in the study of HIV-1 protease activity. This article delves into its biological activity, exploring its mechanisms, effects on cellular uptake, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Dabcyl : A fluorescent quenching group.

- EDANS : A fluorescent donor group.

- Gamma-aminobutyric acid (gamma-Abu) : A spacer that enhances the substrate's binding efficiency.

- Peptide Sequence : The octapeptide sequence contributes to the specificity of the substrate for HIV-1 protease.

This compound has a molecular formula of and a molecular weight of approximately 1532.74 g/mol .

Fluorescence Resonance Energy Transfer (FRET)

The Dabcyl-EDANS pair operates via FRET, where energy transfer occurs from the excited donor (EDANS) to the acceptor (Dabcyl) when the peptide is cleaved by HIV-1 protease. This results in a measurable increase in fluorescence intensity, allowing for real-time monitoring of protease activity. The substrate is specifically cleaved at the Tyr-Pro bond, which is critical for its functionality .

Cellular Uptake and Internalization

Research indicates that the Dabcyl moiety significantly enhances the cellular uptake of peptides. Studies have shown that modifying cell-penetrating peptides with Dabcyl increases their internalization efficiency, potentially through mechanisms such as direct translocation or vesicular transport .

Key Findings:

- Increased Uptake : The presence of Dabcyl can increase cellular uptake by up to threefold compared to unmodified peptides .

- Mechanistic Insights : The internalization mechanism may vary based on the peptide structure; for example, hexaarginine derivatives modified with Dabcyl showed rapid uptake and diffuse distribution within cells .

Antitumor Activity

The conjugation of Dabcyl-modified peptides with antitumor agents has demonstrated cytostatic activity against various cancer cell lines. These studies suggest that Dabcyl not only enhances cellular uptake but may also improve therapeutic efficacy .

Study 1: Structure-Uptake Relationship

A detailed study examined how variations in the Dabcyl structure affect cellular uptake. It was found that certain modifications led to improved delivery efficiency of synthetic ubiquitin cargoes into living cells. The most effective derivative was identified as azido-DABCYL, which exhibited superior cell delivery capabilities compared to other variants .

Study 2: Antitumor Peptide Conjugates

In another investigation, Dabcyl-modified peptides were tested for their ability to deliver antitumor drugs effectively. Results indicated that these conjugates showed enhanced internalization and cytotoxicity against cancer cells, suggesting their potential as drug delivery systems .

Table 1: Comparison of Cellular Uptake Efficiency

| Compound | Uptake Efficiency (fold increase) |

|---|---|

| Unmodified cR10 | 1 |

| Dabcyl-cR10 | 3 |

| Azido-DABCYL-cR10 | 4 |

Table 2: Antitumor Activity of Dabcyl Peptide Conjugates

| Peptide Conjugate | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| Dabcyl-RRRRRR-Antitumor Drug | MCF-7 | 5 |

| Dabcyl-RRRR-Antitumor Drug | HeLa | 3 |

Propiedades

IUPAC Name |

5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNZDVLUBHVXEG-OYZHKFNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H97N17O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043828 | |

| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127134-13-8 | |

| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.